molecular formula C20H22O7 B12526373 [3-(3,4-Dimethoxyphenyl)oxiran-2-yl](3,4,5-trimethoxyphenyl)methanone CAS No. 861881-88-1

[3-(3,4-Dimethoxyphenyl)oxiran-2-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B12526373
CAS No.: 861881-88-1
M. Wt: 374.4 g/mol
InChI Key: FSRPQYOPLJDYGH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)oxiran-2-ylmethanone: is a complex organic compound characterized by the presence of multiple methoxy groups and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)oxiran-2-ylmethanone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3,4-dimethoxyphenylacetic acid in the presence of a suitable oxidizing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxirane ring, converting it into a diol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Introduction of alkyl or acyl groups on the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving epoxides and methoxy groups.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)oxiran-2-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)oxiran-2-ylmethanone
  • 3-(3,4-Dimethoxyphenyl)oxiran-2-ylethanone
  • 3-(3,4-Dimethoxyphenyl)oxiran-2-ylethanone

Comparison: Compared to these similar compounds, 3-(3,4-Dimethoxyphenyl)oxiran-2-ylmethanone is unique due to the presence of an additional methoxy group on the aromatic ring. This structural difference can influence its reactivity and interaction with molecular targets, potentially leading to distinct biological and chemical properties.

Properties

CAS No.

861881-88-1

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)oxiran-2-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C20H22O7/c1-22-13-7-6-11(8-14(13)23-2)18-20(27-18)17(21)12-9-15(24-3)19(26-5)16(10-12)25-4/h6-10,18,20H,1-5H3

InChI Key

FSRPQYOPLJDYGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(O2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC

Origin of Product

United States

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